molecular formula C9H7ClO2S B103393 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione CAS No. 17514-66-8

5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

Cat. No. B103393
CAS RN: 17514-66-8
M. Wt: 214.67 g/mol
InChI Key: GYZFDGWHPWNEKL-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione is a chemical compound with the empirical formula C9H7ClO2S . It is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione consists of a thiophene ring (a five-membered heteroaromatic compound containing a sulfur atom) substituted with a chlorine atom and a methyl group .

Scientific Research Applications

Pharmaceutical Research

Thiophene derivatives are known for their wide range of therapeutic properties. They have been used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The compound could serve as a key intermediate in synthesizing novel drugs with these biological activities.

Material Science

Thiophene and its derivatives are also significant in material science, particularly in the creation of organic semiconductors. The electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Chemical Synthesis

This compound can be used as a building block in chemical synthesis. Its reactive dione moiety allows for various chemical transformations, making it a versatile reagent for synthesizing more complex molecules .

Environmental Studies

Due to the presence of sulfur and chlorine atoms, this compound could be used in environmental studies to understand the behavior of similar organosulfur pollutants in the ecosystem .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography and spectroscopy to identify or quantify similar compounds in various samples .

Agrochemical Research

The thiophene ring is a common motif in agrochemicals. This compound could be explored for its potential use in developing new pesticides or herbicides .

Biological Studies

The compound’s structure could be pivotal in studying protein-ligand interactions, especially for proteins that interact with thiophene rings. This can lead to a better understanding of the biological role of thiophene-containing molecules .

Catalysis

In catalysis, this compound could be investigated for its potential as a ligand in transition metal complexes, which are often used as catalysts in organic synthesis .

Future Directions

The future directions for research on 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione and other thiophene derivatives include the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S/c1-6-5-13(11,12)9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZFDGWHPWNEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353104
Record name 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione

CAS RN

17514-66-8
Record name 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17514-66-8
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